molecular formula C19H22ClNO B195836 Cidoxepin hydrochloride CAS No. 25127-31-5

Cidoxepin hydrochloride

Cat. No.: B195836
CAS No.: 25127-31-5
M. Wt: 315.8 g/mol
InChI Key: MHNSPTUQQIYJOT-CULRIWENSA-N
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Description

Cidoxepin hydrochloride, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially in a ratio of approximately 85:15 with cidoxepin as a relatively minor constituent. Cidoxepin has similar activity to doxepin, acting as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It is thought to have more antidepressant activity than trans-doxepin and has been reinvestigated for its potential as an antihistamine for treating chronic urticaria .

Mechanism of Action

Target of Action

Cidoxepin hydrochloride, also known as Cidoxepin HCl, primarily targets the Histamine H1 receptor and the Serotonin transporter (SERT) . The Histamine H1 receptor is involved in inflammatory responses, regulating physiological function in the gut, and acting as a neurotransmitter in the central nervous system . The Serotonin transporter (SERT) plays a crucial role in regulating the concentration of serotonin, a neurotransmitter involved in mood regulation .

Mode of Action

Cidoxepin HCl acts as an antagonist of the Histamine H1 receptor and an inhibitor of the Serotonin transporter . By blocking the H1 receptor, Cidoxepin HCl can reduce inflammation and allergic reactions .

Biochemical Pathways

It is known to be involved in theneuroactive ligand-receptor interaction , synaptic vesicle cycle , serotonergic synapse , and inflammatory mediator regulation of TRP channels pathways . These pathways are crucial for neurotransmission, synaptic plasticity, mood regulation, and inflammatory responses .

Pharmacokinetics

Its stereoisomer, doxepin, has a bioavailability of 13–45% (mean 29%), is 76% protein-bound, and is metabolized in the liver by cyp2d6 and cyp2c19 . The elimination half-life of Doxepin is 8–24 hours (mean 17 hours), and it is excreted via the kidneys (~50%) and feces (minor) . These properties may impact the bioavailability and therapeutic window of Cidoxepin HCl.

Result of Action

The molecular and cellular effects of Cidoxepin HCl’s action are primarily related to its ability to increase serotonin levels and block histamine receptors. This can result in reduced inflammation, alleviation of allergic reactions, and potential mood enhancement . It’s worth noting that Cidoxepin HCl has been under development as an antihistamine for the treatment of chronic urticaria (hives) .

Action Environment

The action, efficacy, and stability of Cidoxepin HCl can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy through drug-drug interactions . Additionally, individual genetic variations, such as polymorphisms in the CYP2D6 and CYP2C19 genes, can influence the metabolism of Cidoxepin HCl, potentially affecting its efficacy and side effect profile

Biochemical Analysis

Biochemical Properties

Cidoxepin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a serotonin-norepinephrine reuptake inhibitor, which means it inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft. This interaction primarily involves the serotonin transporter (SERT) and the norepinephrine transporter (NET). Additionally, this compound acts as an H1 receptor antagonist, blocking the action of histamine at the H1 receptor sites, and as an anticholinergic, inhibiting the action of acetylcholine at muscarinic receptors .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmission, which can lead to changes in mood and behavior. It also affects histamine and acetylcholine signaling, which can impact inflammatory responses and cognitive functions. The anticholinergic activity of this compound can lead to side effects such as dry mouth, constipation, and blurred vision .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a serotonin-norepinephrine reuptake inhibitor, this compound binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters into presynaptic neurons. This increases the availability of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, this compound acts as an H1 receptor antagonist, binding to histamine H1 receptors and blocking the action of histamine. Its anticholinergic activity involves binding to muscarinic receptors and inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the central anticholinergic activity of this compound is three-fold greater than that of its trans isomer, indicating a significant impact on cellular processes over time. Long-term exposure to this compound can lead to changes in neurotransmitter levels, receptor sensitivity, and gene expression, which can affect cellular function and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has been shown to effectively inhibit the reuptake of serotonin and norepinephrine, leading to antidepressant and anxiolytic effects. At higher doses, this compound can cause toxic or adverse effects, such as increased risk of seizures, cardiac arrhythmias, and anticholinergic side effects. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosages, while higher dosages lead to increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, including CYP2D6 and CYP2C19, into its active metabolites, such as desmethyldoxepin. These metabolites can further interact with neurotransmitter transporters and receptors, contributing to the overall pharmacological effects of the compound. The metabolic pathways of this compound also involve glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver, kidneys, and lungs. Transporters such as the serotonin transporter (SERT) and norepinephrine transporter (NET) play a crucial role in the cellular uptake and distribution of this compound. Additionally, binding proteins in the plasma can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It is primarily localized in the synaptic cleft, where it inhibits the reuptake of serotonin and norepinephrine. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with various receptors and enzymes. Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cidoxepin hydrochloride involves the preparation of the cis isomer of doxepin. The process typically includes the following steps:

    Formation of the dibenzoxepin ring system: This involves the cyclization of appropriate precursors to form the dibenzoxepin structure.

    Introduction of the dimethylamino group: The dimethylamino group is introduced through a series of reactions, including alkylation and amination.

    Isomerization: The mixture of (E) and (Z) isomers is separated to isolate the cis isomer, cidoxepin.

    Hydrochloride formation: The final step involves converting cidoxepin to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced separation techniques such as chromatography to isolate the desired isomer. Reaction conditions are carefully controlled to ensure the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Cidoxepin hydrochloride undergoes various chemical reactions, including:

    Oxidation: Cidoxepin can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert cidoxepin to its reduced forms, affecting its pharmacological properties.

    Substitution: Nucleophilic substitution reactions can modify the dimethylamino group or other functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of cidoxepin.

    Reduction: Reduced forms of cidoxepin with altered pharmacological activity.

    Substitution: Derivatives of cidoxepin with modified functional groups.

Scientific Research Applications

Cidoxepin hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter reuptake and receptor antagonism.

    Medicine: Explored for its potential in treating chronic urticaria, allergic rhinitis, atopic dermatitis, and contact dermatitis.

    Industry: Utilized in the development of new antihistamines and antidepressants.

Comparison with Similar Compounds

Similar Compounds

    Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin as a minor constituent.

    Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.

    Imipramine: A tricyclic antidepressant used for depression and anxiety.

Uniqueness

Cidoxepin hydrochloride is unique due to its higher antidepressant activity compared to trans-doxepin and its potent antihistamine effects. Its specific isomeric form provides distinct pharmacological advantages, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSPTUQQIYJOT-CULRIWENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25127-31-5, 1229-29-4
Record name Cidoxepin hydrochloride [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxepin Hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756750
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Doxepin Hydrochloride
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Record name Doxepin hydrochloride
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Record name CIDOXEPIN HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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